An In-depth Technical Guide to 1-(Chloromethyl)-4-methoxy-2-nitrobenzene (CAS No. 6378-19-4)
An In-depth Technical Guide to 1-(Chloromethyl)-4-methoxy-2-nitrobenzene (CAS No. 6378-19-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(Chloromethyl)-4-methoxy-2-nitrobenzene, a versatile bifunctional molecule of significant interest in contemporary chemical biology and drug discovery. With the CAS Number 6378-19-4, this compound, also known as 4-methoxy-3-nitrobenzyl chloride, integrates the reactivity of a benzylic halide with the unique photochemical properties conferred by the ortho-nitro group. This guide will delve into its synthesis, physicochemical properties, key chemical transformations, and burgeoning applications, with a particular focus on its role as a photocleavable linker in chemical proteomics and as a strategic building block in the synthesis of complex molecular architectures for drug development. The content herein is curated to provide both foundational knowledge and field-proven insights for researchers and professionals in the chemical and biomedical sciences.
Introduction and Significance
1-(Chloromethyl)-4-methoxy-2-nitrobenzene is a substituted toluene derivative that has emerged as a valuable tool in the design of sophisticated chemical probes and therapeutic constructs. Its utility stems from two key structural features: the chloromethyl group, which serves as a reactive handle for covalent modification of various nucleophiles, and the ortho-nitrobenzyl moiety, a well-established photolabile protecting group. The strategic placement of the methoxy group further modulates the electronic properties of the aromatic ring, influencing both its reactivity and photochemical efficiency.
In the realm of drug discovery, the quest for targeted therapies has led to the development of antibody-drug conjugates (ADCs), where a potent cytotoxic agent is linked to a monoclonal antibody that directs it to cancer cells.[1] The linker connecting the antibody and the payload is a critical component, and photocleavable linkers based on the nitrobenzyl scaffold offer the potential for spatiotemporal control over drug release.[2][3] Similarly, in chemical proteomics, the identification of protein-protein interactions and the cellular targets of small molecules is a formidable challenge. Photocleavable linkers enable the capture and subsequent release of protein complexes or drug-target adducts under mild, light-induced conditions, facilitating their analysis by mass spectrometry.[4][5][6] This guide will explore the fundamental chemistry of 1-(Chloromethyl)-4-methoxy-2-nitrobenzene and its practical applications in these cutting-edge fields.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of 1-(Chloromethyl)-4-methoxy-2-nitrobenzene is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 6378-19-4 | |
| Molecular Formula | C₈H₈ClNO₃ | |
| Molecular Weight | 201.61 g/mol | |
| Synonyms | 4-(Chloromethyl)-1-methoxy-2-nitrobenzene, 4-Methoxy-3-nitrobenzyl chloride | |
| Appearance | Pale yellow crystalline solid | |
| Melting Point | 68-71 °C | |
| Boiling Point | Decomposes upon heating | |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, acetone); insoluble in water. |
Spectroscopic Data:
| Spectrum | Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.75 (d, J=2.0 Hz, 1H), 7.55 (dd, J=8.4, 2.0 Hz, 1H), 7.05 (d, J=8.4 Hz, 1H), 4.65 (s, 2H), 3.95 (s, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 155.0, 140.0, 134.5, 128.0, 125.5, 112.0, 56.5, 45.0. |
| Infrared (IR) | ν (cm⁻¹): ~3100 (aromatic C-H), ~2950 (aliphatic C-H), ~1520 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch), ~1250 (C-O stretch), ~750 (C-Cl stretch). |
| Mass Spectrometry (EI) | m/z: 201 (M⁺), 166 (M⁺ - Cl), 136 (M⁺ - Cl - NO). |
Synthesis of 1-(Chloromethyl)-4-methoxy-2-nitrobenzene
The synthesis of 1-(Chloromethyl)-4-methoxy-2-nitrobenzene is typically achieved through the chloromethylation of 4-methoxy-2-nitrotoluene or a related precursor. A representative synthetic route involves the free-radical chlorination of the benzylic methyl group.
Experimental Protocol: Free-Radical Chlorination
This protocol is based on established methods for the benzylic chlorination of activated toluene derivatives.[7]
Materials:
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4-Methoxy-2-nitrotoluene
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N-Chlorosuccinimide (NCS)
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
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Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., chlorobenzene)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxy-2-nitrotoluene (1.0 equivalent) in carbon tetrachloride.
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Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.05 equivalents) to the solution.
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Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine to remove any acidic impurities.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude 1-(Chloromethyl)-4-methoxy-2-nitrobenzene by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality Behind Experimental Choices:
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N-Chlorosuccinimide (NCS): NCS is a convenient and effective source of chlorine radicals for benzylic chlorination. It is a crystalline solid that is easier to handle than chlorine gas.
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AIBN or BPO: These are radical initiators that decompose upon heating to generate radicals, which then initiate the chain reaction of chlorination.
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Inert Solvent: Carbon tetrachloride is a traditional solvent for radical reactions, but due to its toxicity and environmental concerns, alternatives like chlorobenzene can be used. The solvent should be inert to the reaction conditions.
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Aqueous Workup: The washing steps are crucial to remove unreacted reagents and byproducts, ensuring the purity of the final product.
Caption: Synthetic workflow for 1-(Chloromethyl)-4-methoxy-2-nitrobenzene.
Chemical Reactivity and Applications
The reactivity of 1-(Chloromethyl)-4-methoxy-2-nitrobenzene is dominated by the chloromethyl group, which is susceptible to nucleophilic substitution, and the nitrobenzyl moiety, which can undergo photochemical cleavage.
Nucleophilic Substitution Reactions
The benzylic chloride is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the covalent attachment of this molecule to other chemical entities.
Reaction with Thiol Nucleophiles: Thiols, such as the side chain of cysteine residues in proteins, are excellent nucleophiles for displacing the chloride. This reaction is fundamental to its use in bioconjugation and proteomics.
R₂NH + Cl-CH₂-Ar-NO₂ → R₂N-CH₂-Ar-NO₂ + HCl
Caption: Workflow for using a photocleavable linker in proteomics.
Role in Drug Discovery and Development
In drug development, particularly in the field of antibody-drug conjugates (ADCs), precise control over payload release is critical to maximizing efficacy and minimizing off-target toxicity. [1]Photocleavable linkers derived from 1-(Chloromethyl)-4-methoxy-2-nitrobenzene offer a promising strategy for achieving this control. An ADC equipped with such a linker could circulate harmlessly in the body until it reaches the tumor site, where localized light application could trigger the release of the cytotoxic payload. This approach is still in the exploratory stages but holds immense potential for targeted cancer therapy.
Furthermore, the title compound serves as a versatile building block for the synthesis of various heterocyclic compounds and other complex organic molecules with potential biological activity. The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form heterocycles.
Safety and Handling
As a reactive chemical, proper safety precautions must be observed when handling 1-(Chloromethyl)-4-methoxy-2-nitrobenzene.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
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First Aid:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled: Move person into fresh air and keep comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting.
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In all cases of exposure, seek immediate medical attention.
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Conclusion
1-(Chloromethyl)-4-methoxy-2-nitrobenzene is a valuable and versatile chemical entity with significant applications in modern chemical research and development. Its dual functionality as a reactive alkylating agent and a photolabile moiety makes it an enabling tool in chemical proteomics and a promising component in the design of next-generation targeted therapeutics. A thorough understanding of its synthesis, reactivity, and handling is crucial for harnessing its full potential. As research in these fields continues to advance, the demand for sophisticated molecular tools like 1-(Chloromethyl)-4-methoxy-2-nitrobenzene is expected to grow, further solidifying its importance in the scientific community.
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